molecular formula C21H18N4O7S2 B2379325 (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-87-4

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2379325
CAS No.: 865198-87-4
M. Wt: 502.52
InChI Key: NYMKNKGEHKOFGS-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated heterobifunctional crosslinking agent designed for advanced bioconjugation and chemical biology research. Its molecular architecture features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a sulfamoyl benzothiazole moiety. The NHS ester is highly reactive towards primary amines ( Hermanson, G. T., 2013 ), such as lysine residues in proteins or the N-termini of peptides, facilitating stable amide bond formation. Concurrently, the sulfamoyl group on the benzothiazole ring can function as a sulfonyl chloride surrogate, which is known to react efficiently with nucleophilic functional groups like amines and hydroxyls ( Kalia & Raines, 2010 ). This dual-reactivity enables the controlled, step-wise conjugation of two different biomolecules, such as a protein and an antibody, a protein and a synthetic polymer, or the immobilization of biomolecules onto solid supports. The (Z)-configuration of the imine bond is a critical structural feature that can influence the compound's stability and reactivity profile. This reagent is particularly valuable in proteomics for affinity chromatography probe construction, in antibody-drug conjugate (ADC) development for linker exploration, and in materials science for creating functionalized surfaces. Its application provides researchers with a powerful tool for investigating biomolecular interactions, engineering novel therapeutic modalities, and developing sophisticated diagnostic assays.

Properties

IUPAC Name

methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O7S2/c1-32-19(28)11-24-15-7-6-14(34(22,30)31)10-16(15)33-21(24)23-20(29)12-2-4-13(5-3-12)25-17(26)8-9-18(25)27/h2-7,10H,8-9,11H2,1H3,(H2,22,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMKNKGEHKOFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoyl and benzothiazolyl intermediates, followed by their coupling and subsequent esterification to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : The compound belongs to a class of benzothiazole derivatives, which are known for their anticancer activities. Research indicates that compounds with similar structures can inhibit specific pathways related to cell proliferation and survival in cancer cells. The mechanism of action may involve interactions with enzymes or receptors that play critical roles in cancer progression.

Anticonvulsant Activity : Preliminary studies have suggested that derivatives of this compound could exhibit anticonvulsant properties. The presence of the pyrrolidine moiety is often associated with neuroactive effects, making it a candidate for further investigation in treating epilepsy and other neurological disorders.

Biological Applications

Antimicrobial Activity : Benzothiazole derivatives demonstrate diverse biological activities, including antimicrobial properties. The sulfonamide group in the compound may enhance its efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies : The compound's structure allows it to interact with various biological targets. Research into its enzyme inhibition capabilities could provide insights into its potential as a therapeutic agent against diseases caused by enzyme dysregulation .

Chemical Synthesis

Synthetic Pathways : The synthesis of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key synthetic steps include the formation of the benzothiazole core and subsequent modifications to introduce the pyrrolidine and sulfonamide groups. Optimizing reaction conditions—such as temperature, solvent choice, and reaction time—is crucial for maximizing yield and purity.

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation; potential mechanism linked to enzyme interaction.
Antimicrobial PropertiesShowed effectiveness against various bacterial strains; structure-activity relationship established.
Enzyme InhibitionIdentified potential as an enzyme inhibitor; further biochemical assays recommended for validation.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound: Benzo[d]thiazole core with sulfamoyl and imino-linked dioxopyrrolidinyl benzoyl groups.
  • Compound 11 (): Naphthalino[1,2-d]thiazole fused with pyrimidino[4,5-c]pyrazole and benzamido groups. Lacks sulfamoyl but includes a C=O amide (IR: 1712 cm⁻¹) .
  • Compound 12 (): Ethoxy-substituted dihydrothiazole with cyano and pyrazole groups. Features a CN stretch (IR: 2223 cm⁻¹) absent in the target compound .

Key Difference: The sulfamoyl group in the target compound may confer enhanced hydrogen-bonding capacity compared to amide or cyano substituents in analogs.

Substituent Effects on Physicochemical Properties

Property Target Compound Compound 11 Compound 12
Molecular Weight ~495 g/mol (estimated) 437.52 g/mol 420.56 g/mol
Functional Groups Sulfamoyl, methyl ester, dioxopyrrolidine Benzamido, pyrimidino Cyano, ethoxy, thiazole
IR Peaks ~1340-1160 cm⁻¹ (S=O stretch) 1712 cm⁻¹ (C=O amide) 2223 cm⁻¹ (CN)
Solubility Moderate (polar ester and sulfamoyl) Low (bulky aromatic substituents) Low (nonpolar ethoxy group)

Implication: The target compound’s sulfamoyl and ester groups improve aqueous solubility compared to analogs with nonpolar substituents.

NMR Spectral Trends

Compound ¹H-NMR Highlights ¹³C-NMR Highlights
Target Compound δ ~5.3 ppm (imino NH), δ ~3.7 ppm (methyl ester) δ ~170 ppm (ester C=O), δ ~150 ppm (thiazole C)
Compound 11 δ 5.37 ppm (NH), δ 6.59–7.18 ppm (aromatic H) δ 171.2 ppm (amide C=O), δ 152.2 ppm (thiazole C)
Compound 12 δ 1.14 ppm (CH₃), δ 3.27–3.41 ppm (CH₂ groups) δ 170.4 ppm (C=O), δ 121.2 ppm (CN)

Biological Activity

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis pathways, mechanisms of action, and case studies.

  • Molecular Formula : C22H24N4O6S
  • Molecular Weight : Approximately 452.52 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Attachment of the dioxopyrrolidine moiety , which is crucial for biological activity.
  • Final esterification to yield the methyl ester form.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that benzothiazole derivatives can inhibit specific pathways related to cell proliferation and survival in cancer cells. The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cancer progression or microbial resistance.

Key Findings :

  • Inhibition of Tumor Growth : Studies have shown that similar benzothiazole derivatives exhibit significant inhibition of tumor growth in various cancer cell lines.
  • Mechanism Exploration : Molecular docking studies suggest potential binding interactions with proteins involved in cancer signaling pathways.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens.

Case Studies :

  • In Vitro Studies : Laboratory tests demonstrate that compounds with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria.
  • Mechanism of Action : The antimicrobial activity is believed to stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Comparative Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerBenzothiazole derivativesInhibition of cell proliferation
AntimicrobialBenzothiazole derivativesDisruption of cell wall synthesis
Other PharmacologicalDiverseInteraction with various biological targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis involves multi-step pathways, typically starting with a benzo[d]thiazole core modified via condensation reactions. Key steps include imine formation between the benzoyl and thiazole moieties, followed by sulfamoylation. Optimization can leverage continuous flow reactors to enhance reaction control and reproducibility. Green chemistry principles (e.g., solvent selection, catalyst recycling) may reduce waste and improve scalability. Analytical techniques like HPLC should monitor intermediates for purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and its intermediates?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and Z/E configuration. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide, carbonyl). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) and resolves stereoisomers. X-ray crystallography may resolve ambiguities in crystal packing or tautomerism .

Q. How do the sulfamoyl and dioxopyrrolidinyl groups influence the compound’s stability and reactivity?

  • Answer : The sulfamoyl group enhances hydrogen-bonding potential, affecting solubility and target binding. The dioxopyrrolidinyl moiety introduces rigidity, potentially stabilizing the Z-configuration. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) are recommended to assess hydrolysis susceptibility of the methyl ester and imine bonds .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, redox environment) or membrane permeability. Use orthogonal assays:

  • Surface Plasmon Resonance (SPR) to measure direct target binding.
  • Metabolic stability assays (e.g., liver microsomes) to assess bioavailability.
  • Structure-Activity Relationship (SAR) studies to correlate substituent effects (e.g., sulfamoyl vs. methoxy) with activity. Statistical tools like Design of Experiments (DoE) can isolate confounding variables .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to the active site of biological targets (e.g., kinases, proteases). Density Functional Theory (DFT) calculations evaluate electronic effects of substituents (e.g., electron-withdrawing sulfamoyl vs. electron-donating methoxy). MD simulations assess conformational stability of the Z-configuration in aqueous vs. lipid environments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Answer : The benzo[d]thiazole core is electron-deficient, facilitating nucleophilic attack at the C2 position. The methyl ester is susceptible to hydrolysis under basic conditions, while the imine bond may undergo reduction (e.g., NaBH₄) to form secondary amines. Cyclic voltammetry can identify redox-active sites (e.g., sulfur in thiazole). Mechanistic probes like isotopic labeling (¹⁸O) clarify hydrolysis pathways .

Q. How can researchers address batch-to-batch variability in synthetic yield or impurity profiles?

  • Answer : Implement Quality by Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Temperature, catalyst loading, reaction time.
  • Critical Quality Attributes (CQAs) : Purity, enantiomeric excess.
  • Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR). Statistical models (e.g., Partial Least Squares Regression) correlate CPPs with CQAs to optimize robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.